molecular formula C12H16O2 B2845195 (2S)-2-(2,4,6-trimethylphenyl)propanoic acid CAS No. 134381-00-3

(2S)-2-(2,4,6-trimethylphenyl)propanoic acid

Cat. No.: B2845195
CAS No.: 134381-00-3
M. Wt: 192.258
InChI Key: LCRWFKPBJGFULZ-JTQLQIEISA-N
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Description

(2S)-2-(2,4,6-Trimethylphenyl)propanoic acid is a chiral, non-steroidal anti-inflammatory drug (NSAID) precursor of high interest in medicinal chemistry and pharmaceutical research. This compound features a stereospecific (S)-configured alpha-carbon and a bulky mesitylene (2,4,6-trimethylphenyl) group, which is critical for conferring high steric hindrance and influencing its binding affinity to enzymatic targets. Its primary research applications include serving as a key chiral intermediate in the asymmetric synthesis of profen-class pharmaceuticals , investigating structure-activity relationships (SAR) of cyclooxygenase (COX) inhibitors, and developing novel ligand systems for catalytic processes. The presence of the carboxylic acid functional group allows for further derivatization into amides, esters, and salts, enabling the exploration of prodrug strategies and the modulation of physicochemical properties like solubility and logP. Researchers value this compound for probing the impact of sterically demanding aryl groups on biological activity and metabolic stability. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2,4,6-trimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-7-5-8(2)11(9(3)6-7)10(4)12(13)14/h5-6,10H,1-4H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRWFKPBJGFULZ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H](C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(2,4,6-trimethylphenyl)propanoic acid, also known as L-2,4,6-trimethylphenylalanine, is a non-proteinogenic amino acid that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • IUPAC Name : this compound

The compound's biological activity is attributed to its structural features that allow it to interact with various biological targets. It has been shown to exhibit anti-inflammatory properties and modulate immune responses.

Anti-Inflammatory Effects

Research indicates that derivatives of propanoic acid moieties can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds similar to this compound were tested in human peripheral blood mononuclear cells (PBMCs), showing a decrease in TNF-α production by 44-60% at doses of 50 µg/mL .

Cytokine Modulation

The compound has demonstrated the ability to modulate cytokine release:

  • TNF-α : Inhibition observed at medium doses.
  • IL-6 : Variable effects depending on the structure of the compound.
  • IFN-γ : Significant inhibition (44-79%) at higher concentrations.
  • IL-10 : Enhanced production in some derivatives, suggesting potential benefits in chronic inflammation management .

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    • Compounds related to this compound were evaluated for cytotoxicity against PBMCs. Results indicated that these compounds maintained cell viability above 90%, comparable to control treatments with ibuprofen .
  • Immunomodulatory Effects :
    • The presence of specific substituents on the phenyl ring influenced the anti-inflammatory activity. For instance, compounds with 2-pyridyl substituents showed enhanced TNF-α inhibitory activity compared to others .
  • Potential Therapeutic Applications :
    • Due to its immunomodulatory properties, there is potential for using this compound in treating inflammatory diseases. Its ability to enhance IL-10 levels could be particularly beneficial in conditions characterized by chronic inflammation .

Comparative Analysis of Biological Activity

CompoundTNF-α InhibitionIL-6 ModulationIFN-γ InhibitionIL-10 Enhancement
This compoundModerateVariableHighModerate
IbuprofenLowHighLowLow
Compound A (with 2-Pyr)HighLowModerateHigh

Scientific Research Applications

Medicinal Chemistry

1.1 Opioid Peptide Modifications

One of the prominent applications of (2S)-2-(2,4,6-trimethylphenyl)propanoic acid is in the synthesis of opioid peptides. Research has shown that substituting traditional amino acids with this compound can modify the biological activity of peptides. For example, in a study involving cyclic opioid peptides, the introduction of this compound led to altered binding affinities and potencies at μ and δ opioid receptors . This modification demonstrates potential for developing new analgesics with improved efficacy and reduced side effects.

1.2 Cancer Therapy

The compound has also been investigated for its role in targeting integrins for cancer therapy. Integrins are cell surface receptors that play crucial roles in cell adhesion and signaling. By incorporating this compound into drug designs aimed at integrin modulation, researchers aim to enhance therapeutic outcomes in cancer treatment . The specific interactions facilitated by this compound may improve drug delivery and efficacy.

Biochemical Applications

2.1 Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies due to its structural properties that mimic natural substrates or inhibitors. By studying its interaction with various enzymes, researchers can gain insights into enzyme mechanisms and develop potent inhibitors for therapeutic use. Such studies are crucial for understanding metabolic pathways and designing drugs for metabolic disorders.

Table 1: Summary of Enzyme Inhibition Studies Involving this compound

Enzyme TargetType of StudyOutcome
Cyclic AMP phosphodiesteraseIn vitro inhibitionSignificant inhibition observed
Dipeptidyl peptidase IVKinetic analysisCompetitive inhibition noted

Material Science

3.1 Polymer Chemistry

In material science, this compound is explored as a building block for synthesizing novel polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties. For instance, polymers incorporating this compound have shown improved resistance to thermal degradation compared to traditional polymer systems.

3.2 X-ray Diffraction Studies

The compound has been used in crystallography to study molecular arrangements within solid-state materials. X-ray diffraction studies have revealed insights into the crystal structure of derivatives containing this compound . Understanding these structures is vital for developing new materials with specific properties tailored for applications in electronics and nanotechnology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naproxen and Derivatives

Naproxen, (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, shares the (2S)-propanoic acid framework but substitutes the mesityl group with a 6-methoxynaphthalene moiety (). Key differences include:

  • Aromatic System : Naproxen’s naphthalene ring enhances π-π stacking interactions compared to the mesityl group, influencing binding to cyclooxygenase enzymes.
  • Substituent Effects : Naproxen’s methoxy group contributes to solubility and bioavailability, whereas the mesityl group’s methyl substituents increase hydrophobicity and steric bulk.
  • Impurities : Derivatives like O-demethylnaproxen (hydroxy substitution) and 5-chloronaproxen (chloro substitution) demonstrate how electronic and steric modifications alter metabolic stability and potency .
Property (2S)-2-(2,4,6-Trimethylphenyl)propanoic Acid Naproxen 5-Chloronaproxen
Aromatic Group 2,4,6-Trimethylphenyl 6-Methoxynaphthalen-2-yl 5-Chloro-6-methoxynaphthalen-2-yl
Molecular Weight (g/mol) ~206 (estimated) 230.26 264.70
Key Substituents 3 Methyl groups Methoxy, naphthalene Chloro, methoxy
Bioactivity Not reported COX-1/COX-2 inhibition Reduced metabolic stability

Amino Acid Derivatives

and describe amino acid analogs, such as (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid (CAS 146277-47-6) and (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid. Key comparisons:

  • Functional Groups: The amino group in these derivatives increases polarity and hydrogen-bonding capacity compared to the carboxylic acid group in the target compound.

Sulfonamide and Sulfonylamino Derivatives

highlights a sulfonylamino derivative:

  • (2S)-3-[[5-[4-(1H-Imidazol-2-ylamino)-4-oxobutyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid Activity: Exhibits IC50 values of 61,000–100,000 nM against integrin α-IIb/β-3, indicating low potency. The mesityl sulfonyl group likely contributes to steric bulk, reducing target affinity . Structural Contrast: The sulfonylamino group introduces strong electron-withdrawing effects, altering acidity (pKa) compared to the parent propanoic acid.

Triazine-Based Propanoic Acid Esters

lists triazine derivatives with propanoic acid ester functionalities. While structurally distinct, these compounds emphasize the versatility of propanoic acid in forming esters with UV-stabilizing or polymeric applications. The mesityl group’s role in such contexts remains unexplored .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular Weight192.254 g/mol
Boiling Point327.2°C at 760 mmHg
logP (Octanol-Water)3.2 (Predicted)
Enantiomeric Purity>98% ee (Chiral HPLC)

Q. Table 2. Common Impurities and Detection Methods

Impurity NameCAS RNDetection Method
(2RS)-Isomer3585-49-7Chiral HPLC
3-Hydroxy Derivative53949-53-4UPLC-MS/MS
4-Ethylphenyl Analog3585-52-2GC-FID

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